molecular formula C12H11NO3 B3264867 Ethyl 2-phenyloxazole-5-carboxylate CAS No. 39819-40-4

Ethyl 2-phenyloxazole-5-carboxylate

Cat. No.: B3264867
CAS No.: 39819-40-4
M. Wt: 217.22 g/mol
InChI Key: KUBRQTVPKIOZHM-UHFFFAOYSA-N
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Description

Ethyl 2-phenyloxazole-5-carboxylate is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its aromatic ring structure, which imparts unique chemical properties and reactivity.

Scientific Research Applications

Ethyl 2-phenyloxazole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-phenyloxazole-5-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of β-hydroxy amides using Deoxo-Fluor® at room temperature, which leads to the formation of oxazolines. These oxazolines can then be oxidized to the corresponding oxazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyloxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of oxazolines to oxazoles.

    Reduction: Reduction of oxazoles to oxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Deoxo-Fluor® is commonly used for the oxidation of oxazolines to oxazoles.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used for the reduction of oxazoles.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and oxazolines, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 2-phenyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The aromatic ring structure allows it to participate in various chemical reactions, including binding to enzymes and receptors. This interaction can lead to the modulation of biological processes, making it a valuable compound in medicinal chemistry and drug development.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-phenyloxazole-4-carboxylate
  • Ethyl 2-phenyloxazole-3-carboxylate
  • Ethyl 2-phenyloxazole-2-carboxylate

Uniqueness

Ethyl 2-phenyloxazole-5-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.

Properties

IUPAC Name

ethyl 2-phenyl-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBRQTVPKIOZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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